

A Comparative Guide to the Characterization of 3,5-Dibromo-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxybenzoic
acid

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This guide provides a comparative analysis of the characterization data for **3,5-Dibromo-2-methoxybenzoic acid** and its structural analogs. It is intended for researchers, scientists, and drug development professionals to facilitate the identification and differentiation of these compounds. The guide summarizes key physicochemical and spectroscopic data and provides detailed experimental protocols for common analytical techniques.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,5-Dibromo-2-methoxybenzoic acid** and its related compounds. These properties are fundamental for the handling, formulation, and quality control of these chemical entities.

| Property | 3,5-Dibromo-2-methoxybenzoic Acid | 3,5-Dibromo-4-methoxybenzoic Acid | 2-Methoxybenzoic Acid | 3,5-Dibromobenzoic Acid |
|--------------------------|--|---|--|--|
| Molecular Formula | C ₈ H ₆ Br ₂ O ₃ [1] | C ₈ H ₆ Br ₂ O ₃ [2] [3] [4] [5] | C ₈ H ₈ O ₃ | C ₇ H ₄ Br ₂ O ₂ [6] |
| Molecular Weight (g/mol) | 309.94 [1] | 309.94 [2] [3] [4] [5] | 152.15 | 279.91 |
| CAS Number | 13130-23-9 [7] | 4073-35-2 [2] [3] [4] [5] | 579-75-9 | 618-58-6 [6] |
| Appearance | - | White to off-white crystalline powder [2] [4] [5] | White crystalline powder | - |
| Melting Point (°C) | - | 226-229 [2] | 98-100 | 218-220 |
| Boiling Point (°C) | - | Predicted: 374.6 ± 42.0 [4] | ~275 | - |
| Solubility | - | Soluble in methanol, ethanol, and DMSO [2] | Slightly soluble in water | - |

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. This section compares the available spectroscopic data for **3,5-Dibromo-2-methoxybenzoic acid** and its alternatives. Note: Experimental data for **3,5-Dibromo-2-methoxybenzoic acid** is limited; predicted values are provided where experimental data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | ^1H NMR (δ , ppm) | ^{13}C NMR (δ , ppm) |
|-----------------------------------|--|--|
| 3,5-Dibromo-2-methoxybenzoic Acid | Predicted: Aromatic protons (2H, multiplet), Methoxy protons (3H, singlet), Carboxylic acid proton (1H, broad singlet) | Predicted: Signals for carboxylic, aromatic, and methoxy carbons. |
| 3,5-Dibromo-4-methoxybenzoic Acid | Aromatic protons (s, 2H), Methoxy protons (s, 3H) ^[3] | Carboxylic Acid: ~165, Aromatic Carbons: ~158, ~139, ~131, ~115, Methoxy Carbon: ~61 |
| 2-Methoxybenzoic Acid | Aromatic protons (multiplet), Methoxy protons (singlet), Carboxylic acid proton (broad singlet) | Signals for carboxylic, aromatic, and methoxy carbons. |
| 3,5-Dibromobenzoic Acid | Aromatic protons (multiplet), Carboxylic acid proton (broad singlet) | Signals for carboxylic and aromatic carbons. |

Infrared (IR) Spectroscopy

| Compound | Key IR Absorptions (cm^{-1}) |
|-----------------------------------|--|
| 3,5-Dibromo-2-methoxybenzoic Acid | Predicted: O-H stretch (broad, carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (methoxy and carboxylic acid), C-Br stretch, Aromatic C-H and C=C stretches. |
| 3,5-Dibromo-4-methoxybenzoic Acid | O-H stretch (broad), C=O stretch, C-O stretch, C-Br stretch, Aromatic C-H and C=C stretches ^[4] |
| 2-Methoxybenzoic Acid | O-H stretch (broad), C=O stretch, C-O stretch, Aromatic C-H and C=C stretches |
| 3,5-Dibromobenzoic Acid | O-H stretch (broad), C=O stretch, C-O stretch, C-Br stretch, Aromatic C-H and C=C stretches |

Mass Spectrometry (MS)

| Compound | Key Mass Fragments (m/z) |
|-----------------------------------|--|
| 3,5-Dibromo-2-methoxybenzoic Acid | Predicted: $[M+H]^+$: 308.87566, $[M-H]^-$: 306.86110, with characteristic isotopic pattern for two bromine atoms. |
| 3,5-Dibromo-4-methoxybenzoic Acid | Molecular ion peak with a characteristic isotopic pattern due to two bromine atoms[4][5] |
| 2-Methoxybenzoic Acid | Molecular ion peak at m/z 152. |
| 3,5-Dibromobenzoic Acid | Molecular ion peak at m/z 278/280/282, showing the isotopic pattern for two bromine atoms. |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these benzoic acid derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Data Acquisition: Record 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- 1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Acquire proton-decoupled ^{13}C NMR spectra. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

- KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.
- ATR: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

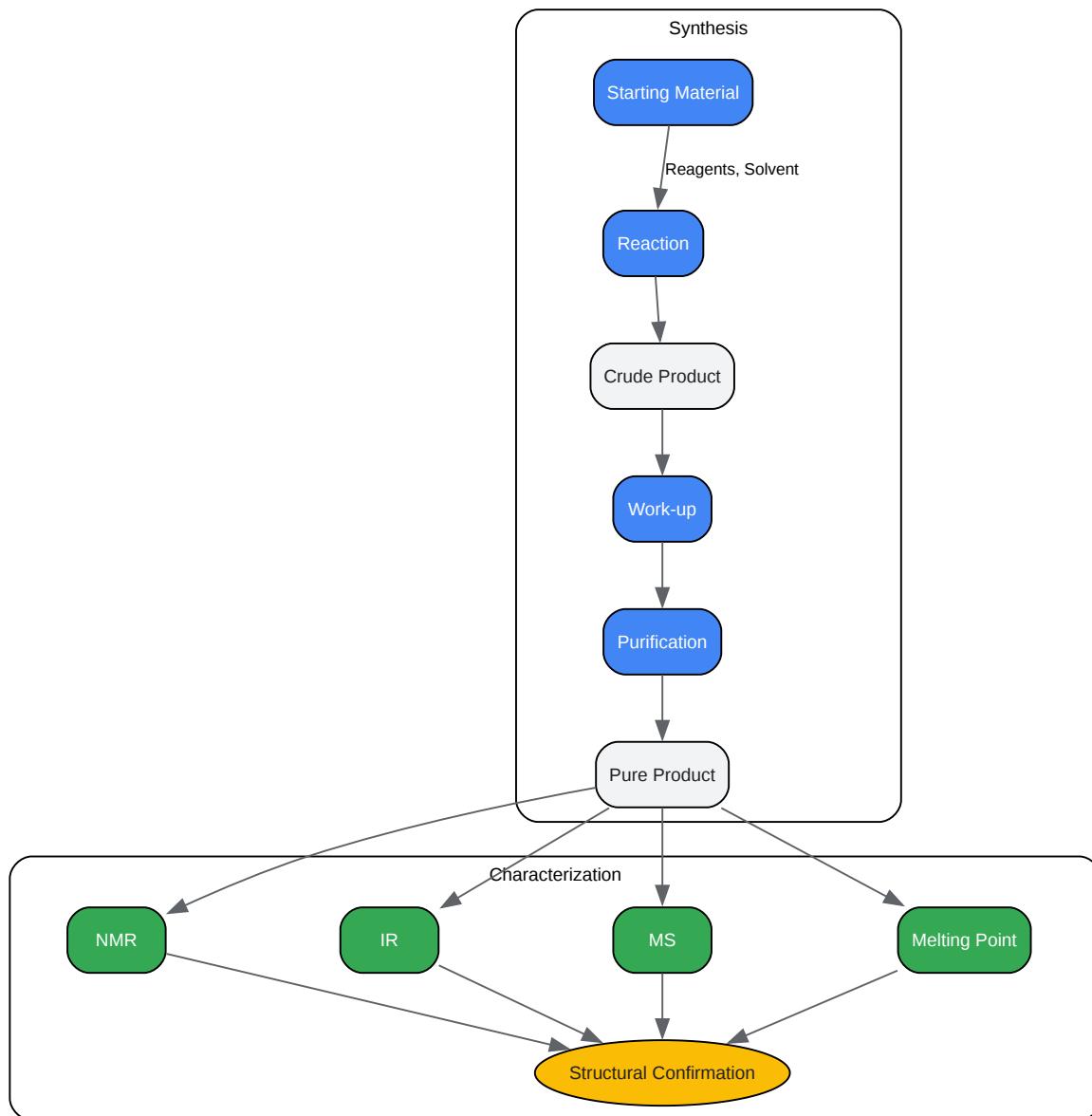
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to observe the characteristic isotopic pattern of bromine atoms.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted benzoic acid derivative like **3,5-Dibromo-2-methoxybenzoic acid**.

Synthesis and Characterization Workflow

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Caption: A generalized workflow for the synthesis and subsequent characterization of a chemical compound.

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